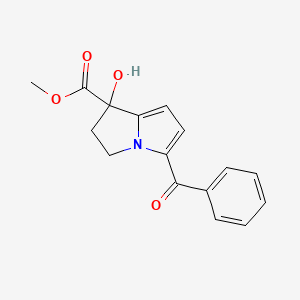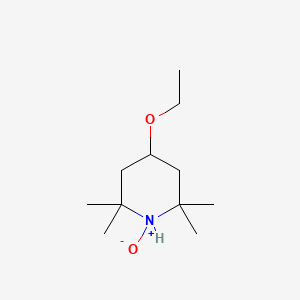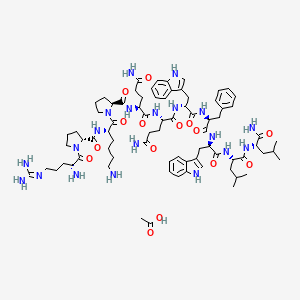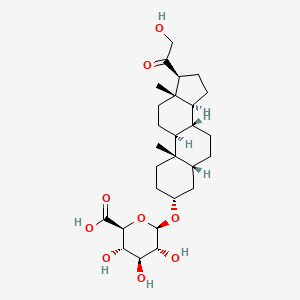
6'-N-(Benzyloxycarbonyl)kanamycin A Sulfate
Overview
Description
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is a derivative of kanamycin A, an aminoglycoside antibiotic. This compound is primarily used in biochemical research, particularly in the field of proteomics. It is known for its molecular formula C26H42N4O13 and a molecular weight of 618.63 .
Mechanism of Action
Target of Action
The primary target of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate, also known as Kanamycin, is the bacterial 30S ribosomal subunit . This compound binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . These targets play a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Kanamycin works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . As a result, the bacterium is unable to synthesize proteins vital to its growth .
Biochemical Pathways
The biochemical pathway affected by Kanamycin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, Kanamycin disrupts the normal reading of t-RNA, leading to the production of faulty proteins . This disruption in protein synthesis ultimately inhibits bacterial growth .
Result of Action
The result of Kanamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Kanamycin prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action of Kanamycin can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on Kanamycin’s antibacterial activity . Additionally, the pH and ion concentration of the environment can affect the stability and efficacy of Kanamycin .
Biochemical Analysis
Biochemical Properties
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, which inhibits protein synthesis and ultimately leads to bacterial cell death . This interaction is crucial for its antibacterial properties. Additionally, it interacts with glycosyltransferases, which are enzymes involved in the biosynthesis of glycoproteins and glycolipids .
Cellular Effects
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis by binding to the ribosomal subunit, leading to cell death . In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate involves its binding to the bacterial 30S ribosomal subunit, which causes misreading of the genetic code and inhibits protein synthesis . This binding interaction is critical for its antibacterial activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate vary with different dosages in animal models. At lower doses, it exhibits antibacterial activity without significant toxicity . At higher doses, it can cause toxic effects, including nephrotoxicity and ototoxicity, which are common adverse effects associated with aminoglycoside antibiotics . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases, which play a role in the biosynthesis of glycoproteins and glycolipids . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with ribosomes and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its efficacy and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate involves the protection of the amino groups of kanamycin A with a benzyloxycarbonyl (Cbz) group. The reaction typically requires the use of benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using chromatographic techniques and converted to its sulfate form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate. These derivatives are often used in further biochemical studies .
Scientific Research Applications
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex molecules.
Biology: Employed in studies involving protein synthesis and enzyme activity.
Medicine: Investigated for its potential use in developing new antibiotics and therapeutic agents.
Industry: Utilized in the production of biochemical reagents and standards
Comparison with Similar Compounds
Similar Compounds
Kanamycin A: The parent compound, used as an antibiotic.
Amikacin: A derivative of kanamycin A with enhanced activity against resistant bacteria.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action
Uniqueness
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is unique due to its benzyloxycarbonyl protection, which allows for selective reactions and modifications. This makes it a valuable tool in biochemical research, particularly in the study of protein synthesis and enzyme activity .
Properties
IUPAC Name |
benzyl N-[[(3S,6R)-6-[(3S,4R,6S)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O13/c27-11-6-12(28)23(21(37)22(11)42-24-18(34)15(29)16(32)14(8-31)41-24)43-25-20(36)19(35)17(33)13(40-25)7-30-26(38)39-9-10-4-2-1-3-5-10/h1-5,11-25,31-37H,6-9,27-29H2,(H,30,38)/t11-,12+,13?,14?,15+,16-,17-,18?,19?,20?,21?,22+,23?,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFIHSSLBJYBS-OBFUEHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)OCC3=CC=CC=C3)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CNC(=O)OCC3=CC=CC=C3)O)O)O)O)O[C@@H]4C([C@H]([C@@H](C(O4)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747126 | |
| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-{[(benzyloxy)carbonyl]amino}-6-deoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40372-09-6 | |
| Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-{[(benzyloxy)carbonyl]amino}-6-deoxy-alpha-D-glycero-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)


